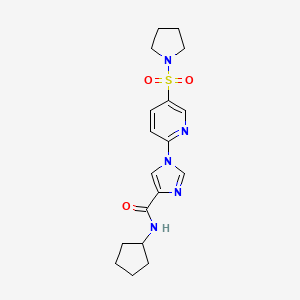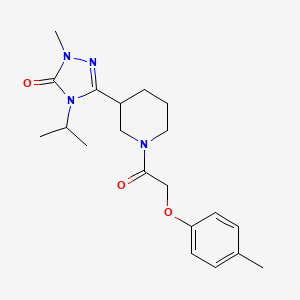
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as 2H-Benzimidazol-2-one, 1,3-dihydro- , has the chemical formula C₇H₆N₂O with a molecular weight of approximately 134.14 g/mol .
- It is a bicyclic heterocyclic compound containing a benzimidazole ring fused with a cyclohexane-1,3-dione moiety.
- The structure consists of a benzimidazole core (a fused benzene and imidazole ring) with an additional cyclohexane-1,3-dione group.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving benzimidazole derivatives and cyclohexane-1,3-diones.
Industrial Production: Unfortunately, industrial-scale production methods are not well-documented. laboratory-scale synthesis can guide us.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of benzimidazoles, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Reduction may yield the corresponding dihydrobenzimidazole derivative.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.
Biology and Medicine: Research on its biological activity, potential drug-like properties, and interactions with biomolecules (e.g., enzymes, receptors) is ongoing.
Industry: Limited information exists, but its use in specialty chemicals or materials could be explored.
Mechanism of Action
Targets: Investigating its binding to specific proteins or enzymes could reveal its mechanism.
Pathways: Understanding how it affects cellular processes (e.g., signal transduction, metabolism) is crucial.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related benzimidazole derivatives and cyclohexane-1,3-diones exist.
Uniqueness: Highlight its distinct features, such as the fused ring system.
Remember that further research and experimental data are essential to fully elucidate this compound’s properties and applications
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2/c1-15(2)7-11(18)13(12(19)8-15)14-16-9-5-3-4-6-10(9)17-14/h3-6,18H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
VUUOGJABZVVJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11192996.png)

![10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11193003.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11193004.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11193013.png)

![2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11193024.png)
![N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193035.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193050.png)
![N-(2-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193054.png)
![3-ethyl-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11193061.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11193077.png)
![4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11193078.png)
